molecular formula C14H15ClN2O B6345834 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1354936-89-2

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6345834
CAS No.: 1354936-89-2
M. Wt: 262.73 g/mol
InChI Key: FCAIBCFTQPAGNE-UHFFFAOYSA-N
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Description

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with butyl, chloro, and phenyl groups, as well as an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. One common method is the Vilsmeier-Haack reaction, which involves the formylation of the pyrazole ring using a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) . The reaction conditions often require heating and an inert atmosphere to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid

    Reduction: 3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-Butyl-5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its butyl, chloro, and phenyl substituents, which can influence its chemical reactivity and biological activity. The presence of the chloro group, in particular, can enhance its electrophilicity and potential for substitution reactions .

Properties

IUPAC Name

3-butyl-5-chloro-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-2-3-9-13-12(10-18)14(15)17(16-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAIBCFTQPAGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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